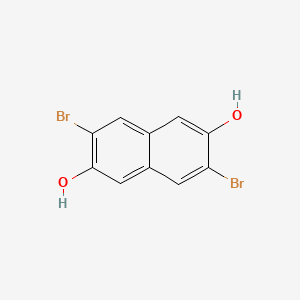
3,7-Dibromo-2,6-dihydroxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dibromo-2,6-dihydroxynaphthalene: is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups at specific positions on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 3,7-Dibromo-2,6-dihydroxynaphthalene can be synthesized through the bromination of 2,6-dihydroxynaphthalene. The reaction typically involves the use of a brominating agent such as bromine or a bromine-containing compound in an appropriate solvent. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 3,7-Dibromo-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated naphthalenes or reduced hydroxyl derivatives.
科学研究应用
3,7-Dibromo-2,6-dihydroxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 3,7-dibromo-2,6-dihydroxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds, participate in redox reactions, and undergo substitution reactions, which contribute to its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
3,6-Dibromo-2,7-dihydroxynaphthalene: Similar structure but with bromine atoms at different positions.
2,6-Dihydroxynaphthalene: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,7-Dibromo-1,6-dihydroxynaphthalene: Another isomer with different substitution patterns.
Uniqueness: 3,7-Dibromo-2,6-dihydroxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3 and 7 positions, along with hydroxyl groups at the 2 and 6 positions, allows for selective reactions and interactions that are not possible with other isomers or derivatives.
属性
IUPAC Name |
3,7-dibromonaphthalene-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVYIDRZOOMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
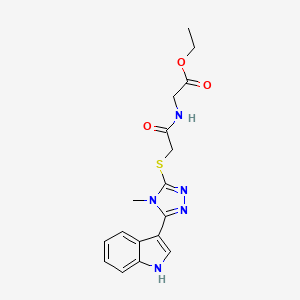
![lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)


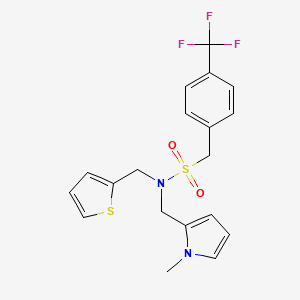
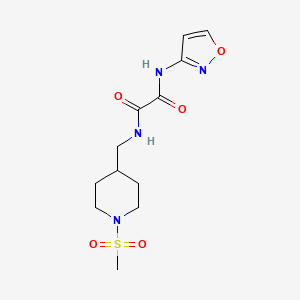
![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2719714.png)
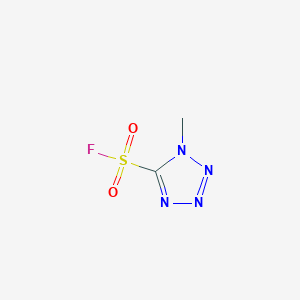
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)

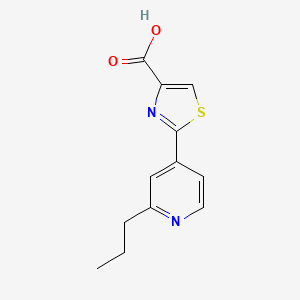
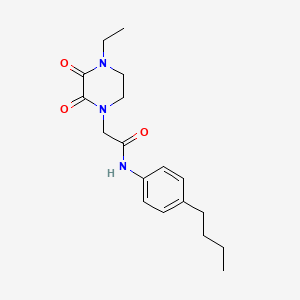
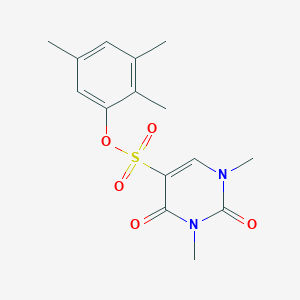
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
